3-(Methylthio)propyl acetate
Overview
Description
3-(Methylthio)propyl acetate, also known as 3-MTPA, is a compound that can be synthesized from methionine through the Ehrlich pathway in yeasts. This pathway involves transamination, decarboxylation, and reduction, leading to the formation of methionol, which can then be converted to 3-MTPA by alcohol acetyl transferase . The compound is used in the production of savory aroma compositions, such as meat, potato, and cheese flavorings, due to its characteristic odor .
Synthesis Analysis
The synthesis of 3-MTPA has been achieved using Saccharomyces cerevisiae, which can convert amino acids to flavor alcohols. By optimizing the glucose feeding regime and overexpressing the alcohol acetyl transferase gene ATF1, high concentrations of 3-MTPA were produced . Additionally, 3-Methylthiopropionaldehyde diethyl acetal, a related compound, was synthesized from 3-methylthiopropional with ethanol and triethyl orthoformate, with the reaction mechanism speculated based on various analytical techniques .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 3-MTPA, they do discuss the structures of related compounds. For instance, the molecular and solid-state structures of a thiazolidin-5-ylidene acetate were determined using X-ray diffraction and NMR techniques . Similarly, the structure of a methyl isoxazolidin acetate was characterized by XRD, FT-IR, UV-VIS, and NMR, with theoretical calculations providing insights into the chemical activities and properties .
Chemical Reactions Analysis
The production of 3-MTPA involves the Ehrlich pathway, where methionol is further derivatized to 3-MTPA by alcohol acetyl transferase . The synthesis of related compounds involves various reactions, such as the cross-coupling reaction of 4-chloroacetophenone with 2-acetylthiophene and the Paal-Knorr cyclization reaction to form furans, pyrroles, and thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-MTPA are not directly discussed in the provided papers. However, the properties of related compounds have been studied. For example, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate was developed for the analysis of primary amines, with its fluorescent derivatives showing good stability in acidic and basic solutions . Theoretical investigations of other compounds have provided insights into spectroscopic, electronic, and thermodynamic properties, which could be analogous to those of 3-MTPA .
Scientific Research Applications
Aroma Profile in Foods
Sakamoto et al. (2002) analyzed sulfur-containing compounds in the aromatic volatiles of melon, identifying 3-(methylthio)propyl acetate as a significant compound with a sweet grassy odor, contributing to the grassy aroma of 'Miyabi' melons (Sakamoto et al., 2002).
Food Chemistry and Microbial Synthesis
In the field of food chemistry, Du et al. (2021) described the use of a synthetic microbial community for enhancing the content of 3-(methylthio)-1-propanol, a related compound to 3-(methylthio)propyl acetate, to improve flavor quality in Baijiu, a Chinese alcoholic beverage (Du et al., 2021). Similarly, Etschmann et al. (2008) utilized Saccharomyces cerevisiae for the production of 3-(methylthio)-propylacetate (3-MTPA), highlighting its use in savory aroma compositions like meat, potato, and cheese flavorings (Etschmann et al., 2008).
Chemical Synthesis and Transformation
Yin et al. (2008) described a novel approach for the synthesis of 3-methylthio-substituted compounds, including derivatives related to 3-(methylthio)propyl acetate, demonstrating its significance in organic chemistry (Yin et al., 2008).
Environmental and Atmospheric Studies
Cuevas et al. (2005) explored the kinetics of gas-phase reactions of various acetates, including n-propyl acetate, a structurally related compound, providing insights into atmospheric chemistry and environmental impacts (Cuevas et al., 2005).
Medical and Biological Applications
Mochalski et al. (2013) investigated the release and uptake of volatile organic compounds, including n-propyl acetate, by human hepatocellular carcinoma cells (HepG2), indicating potential applications in medical diagnostics and understanding cellular metabolism (Mochalski et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-methylsulfanylpropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZQTNIAYMRVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168087 | |
Record name | 3-(Methylthio)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fatty, estery odour | |
Record name | 3-(Methylthio)propyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
Record name | 3-(Methylthio)propyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohol and oils | |
Record name | 3-(Methylthio)propyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-(Methylthio)propyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.036-1.044 | |
Record name | 3-(Methylthio)propyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-(Methylthio)propyl acetate | |
CAS RN |
16630-55-0 | |
Record name | 3-(Methylthio)propyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16630-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)propyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methylthio)propyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)propyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLTHIO)PROPYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN6YR3CJE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Methylthio)propyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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